![molecular formula C10H10N2O4 B11779077 N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C10H10N2O4. It is a member of the benzo[d][1,3]dioxole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom and a nitro group at the sixth position of the benzo[d][1,3]dioxole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Nitration: The starting material, benzo[d][1,3]dioxole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the sixth position.
Cyclopropylation: The nitrobenzo[d][1,3]dioxole intermediate is then subjected to cyclopropylation using cyclopropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and cyclopropylation steps.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: N-Cyclopropyl-6-aminobenzo[d][1,3]dioxol-5-amine.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on cellular processes and its potential as a pharmacological tool.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopropyl-6-aminobenzo[d][1,3]dioxol-5-amine: A reduced form of the compound with an amino group instead of a nitro group.
6-Nitrobenzo[d][1,3]dioxol-5-amine: Lacks the cyclopropyl group, providing a basis for comparison of the effects of the cyclopropyl substitution.
Uniqueness
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, while the nitro group contributes to its reactivity and potential for bioreduction.
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-cyclopropyl-6-nitro-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H10N2O4/c13-12(14)8-4-10-9(15-5-16-10)3-7(8)11-6-1-2-6/h3-4,6,11H,1-2,5H2 |
Clave InChI |
SKGRHJPODRMTNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
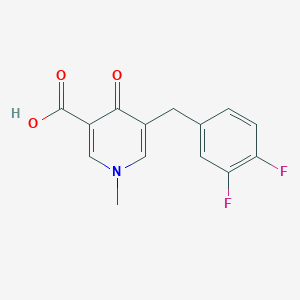

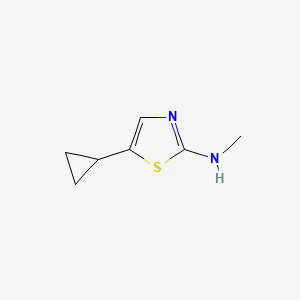
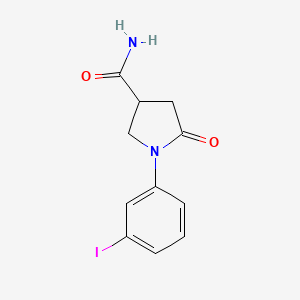
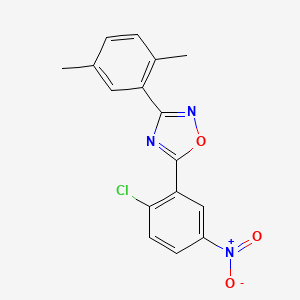

![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
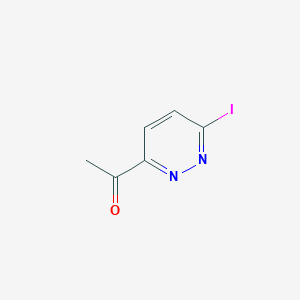

![Ethyl 7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11779073.png)
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
